molecular formula C15H13IO4 B3589607 4-iodophenyl 3,4-dimethoxybenzoate

4-iodophenyl 3,4-dimethoxybenzoate

Cat. No.: B3589607
M. Wt: 384.16 g/mol
InChI Key: JCVMMWQBEFZVBQ-UHFFFAOYSA-N
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Description

4-Iodophenyl 3,4-dimethoxybenzoate is a synthetic ester derivative featuring a benzoate core substituted with two methoxy groups at the 3- and 4-positions and an iodophenyl ester group. For instance, 6-acetyl-7-hydroxy-2,2-dimethylchroman reacts with ethyl 3,4-dimethoxybenzoate in the presence of sodium hydride, followed by acid-catalyzed cyclization to yield pyranoflavone derivatives . Spectral characterization (IR, PMR, and ^13^C NMR) of such analogs confirms the presence of unsaturated carbonyl groups (IR ~1630 cm⁻¹) and aromatic methoxy substituents .

The iodophenyl group in this compound likely enhances its steric bulk and electron-withdrawing properties, influencing reactivity and biological activity. This compound is structurally related to intermediates used in pharmacological research, such as erlotinib derivatives and cholinesterase inhibitors .

Properties

IUPAC Name

(4-iodophenyl) 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO4/c1-18-13-8-3-10(9-14(13)19-2)15(17)20-12-6-4-11(16)5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVMMWQBEFZVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodophenyl 3,4-dimethoxybenzoate typically involves the esterification of 4-iodophenol with 3,4-dimethoxybenzoic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-iodophenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

Scientific Research Applications

4-iodophenyl 3,4-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodophenyl 3,4-dimethoxybenzoate involves its interaction with various molecular targets. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. The methoxy groups can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents on Benzoate Core Ester Group Notable Properties/Activities References
4-Iodophenyl 3,4-dimethoxybenzoate 3,4-dimethoxy 4-iodophenyl Potential pharmacological applications [Hypothesized]
Ethyl 3,4-dimethoxybenzoate 3,4-dimethoxy Ethyl Precursor for pyranoflavones
4-Iodophenyl 3-methylbenzoate 3-methyl 4-iodophenyl Molecular formula: C₁₄H₁₁IO₂
Tryptamine 3,4-dimethoxybenzoate 3,4-dimethoxy Tryptamine cation Unique crystal structure (monoclinic, P2/c)
(5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate 3,4-dimethoxy (5-formylfuran-2-yl) methyl Higher cholinesterase inhibition than nitro analog
  • In contrast, 4-iodophenyl 3-methylbenzoate lacks methoxy groups, reducing polarity and possibly metabolic stability . The iodophenyl group introduces steric hindrance and electron-withdrawing effects, which may affect binding affinity compared to smaller esters like ethyl or methyl .
Anti-Tumor Activity

Ethyl 3,4-dimethoxybenzoate derivatives, such as erlotinib analogs, exhibit inhibitory effects on human lung cancer A549 cells (MTT assay). Compounds with methoxy substituents showed activity comparable to erlotinib itself, suggesting that the 3,4-dimethoxy configuration enhances cytotoxicity .

Cholinesterase Inhibition

(5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate demonstrated micromolar-level inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), outperforming its 4-nitrobenzoate analog. Molecular docking attributed this to hydrogen bonding between the furfural carbonyl and enzyme catalytic sites .

Metabolic Stability

3,4-Dimethoxybenzoate derivatives are prone to O-demethylation in biological systems. For example, Sporomusa ovata metabolizes 3,4-dimethoxybenzoate sequentially to vanillate (4-hydroxy-3-methoxybenzoate) and gallic acid (3,4-dihydroxybenzoate) . This metabolic pathway may limit the bioavailability of 3,4-dimethoxy-substituted compounds compared to non-methoxy analogs.

Physicochemical and Crystallographic Properties

  • Crystal Structures: Tryptamine 3,4-dimethoxybenzoate crystallizes in the monoclinic space group P2/c, with a distinct conformation of the aminoethyl group compared to other tryptamine salts . Steric effects from the iodophenyl group in this compound may alter packing efficiency and melting points relative to smaller esters.
  • Spectroscopic Data :

    • IR absorption at ~1630 cm⁻¹ (C=O stretch) and ^13^C NMR signals for methoxy carbons (~56 ppm) are consistent across 3,4-dimethoxybenzoate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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